Methyl 2-formyl-6-phenylnicotinate
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Overview
Description
Methyl 2-formyl-6-phenylnicotinate is an organic compound with the molecular formula C14H11NO3 It is a derivative of nicotinic acid and features a formyl group at the 2-position and a phenyl group at the 6-position of the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-phenylnicotinate typically involves the reaction of methyl nicotinate with appropriate reagents to introduce the formyl and phenyl groups. One common method is the Vilsmeier-Haack reaction, where methyl nicotinate reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-6-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products:
Oxidation: Methyl 2-carboxy-6-phenylnicotinate
Reduction: Methyl 2-hydroxymethyl-6-phenylnicotinate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 2-formyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-phenylnicotinate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for nucleophilic attack, while the phenyl group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Methyl nicotinate: Lacks the formyl and phenyl groups, making it less reactive in certain chemical reactions.
2-Formylbenzoic acid: Similar formyl group but lacks the nicotinate structure, leading to different reactivity and applications.
Phenylboronic acid: Shares the phenyl group but has different functional groups, leading to distinct chemical behavior.
Uniqueness: Methyl 2-formyl-6-phenylnicotinate is unique due to the combination of the formyl and phenyl groups on the nicotinate ring, providing a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H11NO3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 2-formyl-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)11-7-8-12(15-13(11)9-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
UBIBFQCXVUOGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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